molecular formula C12H17ClF3N B6156481 butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 90389-01-8

butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B6156481
CAS No.: 90389-01-8
M. Wt: 267.7
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Description

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is an organic compound that features a butyl group attached to an amine, which is further connected to a benzyl group substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the reaction of butylamine with 3-(trifluoromethyl)benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be employed in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can enhance the compound’s stability and bioavailability.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
  • Butyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
  • Butyl({[3-(difluoromethyl)phenyl]methyl})amine hydrochloride

Uniqueness

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is unique due to the position of the trifluoromethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group at the 3-position can enhance the compound’s stability and lipophilicity compared to its 2- or 4-substituted analogs.

Properties

CAS No.

90389-01-8

Molecular Formula

C12H17ClF3N

Molecular Weight

267.7

Purity

95

Origin of Product

United States

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